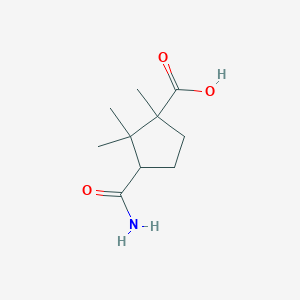

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid (CAS No. 929976-25-0) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings, including case studies and data tables.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 929976-25-0

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature, but related compounds have shown significant pharmacological effects. The following sections summarize relevant findings.

Neurotrophic Effects

Research indicates that compounds structurally related to this compound exhibit neurotrophic properties. For instance, illicium sesquiterpenes have been shown to enhance neurite outgrowth in rat cortical neurons, suggesting potential neuroprotective effects .

Anti-inflammatory Activity

Some studies suggest that derivatives of similar cyclic compounds may possess anti-inflammatory properties. These effects are hypothesized to arise from the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Study 1: Neurotrophic Activity

A study investigating the neurotrophic effects of related compounds highlighted that treatment with these compounds significantly increased neurite outgrowth in cultured rat neurons. The enhancement was observed at concentrations as low as 0.1 mmol/L, indicating a promising avenue for neuroregenerative therapies .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of cyclic carboxylic acids. The results showed that these compounds could reduce the production of inflammatory mediators in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 929976-25-0 |

| Neurotrophic Activity | Significant at 0.1 mmol/L |

| Anti-inflammatory Activity | Modulates cytokine production |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development. Research indicates that compounds with similar structures can exhibit various biological activities:

- Antimicrobial Activity : Initial studies suggest that 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid may interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents.

- Anti-inflammatory Properties : Compounds with carbamoyl groups have been investigated for their anti-inflammatory effects. This compound may serve as a lead for synthesizing new anti-inflammatory drugs.

- Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes could make it a candidate for further studies aimed at understanding its mechanism of action and therapeutic potential.

Materials Science Applications

In materials science, the unique structure of this compound can be utilized in the development of novel materials:

- Polymer Synthesis : The carboxylic acid functional group allows for the incorporation of this compound into polymer matrices, potentially enhancing mechanical properties or thermal stability.

- Coatings and Adhesives : The compound could be explored as an additive in coatings or adhesives due to its ability to form hydrogen bonds, which may improve adhesion properties.

Agricultural Research Applications

The potential agricultural applications of this compound are also noteworthy:

- Pesticide Development : The structural features may allow for modifications that enhance efficacy against pests while minimizing environmental impact.

- Plant Growth Regulators : Investigating the effects of this compound on plant growth could lead to new formulations that improve crop yields or stress resistance.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of structurally related compounds. Results indicated that compounds with similar carbamoyl functionalities showed promising activity against Gram-positive bacteria. Further investigation into this compound could confirm its efficacy and mechanism.

Case Study 2: Polymer Enhancement

Research involving the incorporation of similar compounds into polymer matrices demonstrated improved tensile strength and thermal stability. Future studies on this compound could explore its role as a plasticizer or crosslinking agent in polymers.

Propiedades

IUPAC Name |

3-carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCHNZVQOCCEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395911 |

Source

|

| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330944-28-0 |

Source

|

| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.